molecular formula C12H15N3 B1266349 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 28466-69-5

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1266349
CAS No.: 28466-69-5
M. Wt: 201.27 g/mol
InChI Key: VEEPGIBHWRABJA-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C12H15N3 It belongs to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydride, dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 1-Benzyl-3,5-dimethylpyrazole
  • 1-Benzyl-3,5-dimethyl-4-aminopyrazole

Uniqueness: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPGIBHWRABJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182686
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28466-69-5
Record name 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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